molecular formula C5H3BrClNO B2839955 4-Bromo-3-chloropyridin-2-OL CAS No. 1227511-48-9

4-Bromo-3-chloropyridin-2-OL

Cat. No.: B2839955
CAS No.: 1227511-48-9
M. Wt: 208.44
InChI Key: PHWLANGMUVIMBE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridin-2-OL: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and a hydroxyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridin-2-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridin-2-OL using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: 4-Bromo-3-chloropyridin-2-OL is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties .

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the development of polymers, dyes, and other high-performance materials .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloropyridin-2-OL and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-chloropyridin-2-OL is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-3-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWLANGMUVIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227511-48-9
Record name 4-bromo-3-chloropyridin-2-ol
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